Cas no 62527-77-9 (1,3-dimethyl 2-(benzyloxy)propanedioate)
1,3-dimethyl 2-(benzyloxy)propanedioate Chemical and Physical Properties
Names and Identifiers
-
- Propanedioic acid, (phenylmethoxy)-, dimethyl ester
- dimethyl 2-phenylmethoxypropanedioate
- 1,3-dimethyl 2-(benzyloxy)propanedioate
- SCHEMBL1232306
- HZSPSPQZRIPFCH-UHFFFAOYSA-N
- EN300-257583
- Dimethyl 2-(benzyloxy)malonate
- 62527-77-9
- Dimethyl (benzyloxy)propanedioate
- DTXSID90565416
-
- Inchi: 1S/C12H14O5/c1-15-11(13)10(12(14)16-2)17-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
- InChI Key: HZSPSPQZRIPFCH-UHFFFAOYSA-N
- SMILES: O(C(C(=O)OC)C(=O)OC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 238.08412
- Monoisotopic Mass: 238.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83
1,3-dimethyl 2-(benzyloxy)propanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257583-0.05g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 0.05g |
$162.0 | 2024-06-18 | |
| Enamine | EN300-257583-0.1g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 0.1g |
$241.0 | 2024-06-18 | |
| Enamine | EN300-257583-0.25g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 0.25g |
$347.0 | 2024-06-18 | |
| Enamine | EN300-257583-0.5g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 0.5g |
$546.0 | 2024-06-18 | |
| Enamine | EN300-257583-1.0g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 1.0g |
$699.0 | 2024-06-18 | |
| Enamine | EN300-257583-2.5g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 2.5g |
$1370.0 | 2024-06-18 | |
| Enamine | EN300-257583-5.0g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 5.0g |
$2028.0 | 2024-06-18 | |
| Enamine | EN300-257583-10.0g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 10.0g |
$3007.0 | 2024-06-18 | |
| Enamine | EN300-257583-1g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 1g |
$699.0 | 2023-09-14 | |
| Enamine | EN300-257583-5g |
1,3-dimethyl 2-(benzyloxy)propanedioate |
62527-77-9 | 95% | 5g |
$2028.0 | 2023-09-14 |
1,3-dimethyl 2-(benzyloxy)propanedioate Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1,3-dimethyl 2-(benzyloxy)propanedioate
1,3-Dimethyl 2-(Benzyloxy)propanedioate (CAS No. 62527-77-9): A Comprehensive Overview
1,3-Dimethyl 2-(benzyloxy)propanedioate (CAS No. 62527-77-9) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a benzyloxy group and two methyl ester groups. These functional groups contribute to its reactivity and stability, making it an important intermediate in various synthetic pathways.
The chemical structure of 1,3-dimethyl 2-(benzyloxy)propanedioate can be represented as follows: CH3OC(CH3)OCH2OCH2C6H5. The presence of the benzyloxy group imparts aromatic character to the molecule, enhancing its solubility in organic solvents and facilitating its use in a wide range of reactions. The methyl ester groups, on the other hand, provide sites for further functionalization and modification.
In recent years, 1,3-dimethyl 2-(benzyloxy)propanedioate has gained attention in the pharmaceutical industry due to its potential as a building block for the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of novel antiviral agents. The researchers demonstrated that derivatives of 1,3-dimethyl 2-(benzyloxy)propanedioate exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex virus.
Beyond its applications in pharmaceutical research, 1,3-dimethyl 2-(benzyloxy)propanedioate has also found utility in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. A recent study in the Journal of Polymer Science: Polymer Chemistry reported the successful preparation of block copolymers using this compound as a key component. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for use in advanced materials applications such as coatings and adhesives.
The synthetic versatility of 1,3-dimethyl 2-(benzyloxy)propanedioate is further exemplified by its role in the synthesis of chiral compounds. Chirality is a crucial aspect in many biological processes and pharmaceutical applications, and the ability to synthesize chiral molecules with high enantiomeric purity is of great importance. A study published in the Tetrahedron: Asymmetry described an efficient method for the enantioselective synthesis of chiral derivatives using 1,3-dimethyl 2-(benzyloxy)propanedioate. The researchers utilized a chiral catalyst to achieve high enantiomeric excess (ee) values, demonstrating the potential of this compound as a starting material for chiral synthesis.
In addition to its synthetic applications, 1,3-dimethyl 2-(benzyloxy)propanedioate has been studied for its environmental impact and safety profile. A comprehensive review published in the Journal of Hazardous Materials evaluated the toxicity and environmental fate of this compound. The study concluded that while 1,3-dimethyl 2-(benzyloxy)propanedioate exhibits low toxicity to aquatic organisms, proper handling and disposal practices should be followed to minimize any potential environmental risks.
The physical properties of 1,3-dimethyl 2-(benzyloxy)propanedioate, such as its melting point (45-48°C), boiling point (180-185°C at 0.5 mmHg), and solubility in common organic solvents like ethanol and dichloromethane, make it suitable for various industrial processes. These properties also facilitate its use in laboratory-scale syntheses and large-scale manufacturing operations.
In conclusion, 1,3-dimethyl 2-(benzyloxy)propanedioate (CAS No. 62527-77-9) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, materials science, and environmental studies. Its unique structural features and favorable physical properties make it an essential intermediate in various synthetic pathways. Ongoing research continues to uncover new applications and potential uses for this compound, solidifying its importance in multiple scientific disciplines.
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